Amlodipine mesylate monohydrate

Beschreibung

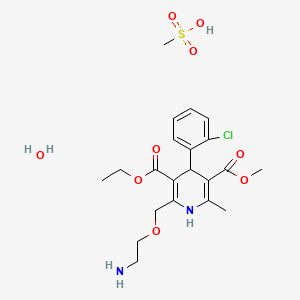

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWOIMCQWJLZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440358-84-9 | |

| Record name | Amlodipine mesylate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440358-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine mesylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440358849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE MESYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS0DJC51V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Solid State Chemistry and Crystallography of Amlodipine Mesylate Monohydrate

Polymorphism and Amorphous Forms of Amlodipine (B1666008) Salts

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline forms, or polymorphs, as well as amorphous forms, can exhibit distinct physicochemical properties. In the context of amlodipine salts, various solid forms have been identified, including anhydrous, monohydrated, and dihydrated crystalline forms, alongside an amorphous state. nih.govresearchgate.net

Identification and Characterization of Solid Forms

The various solid forms of amlodipine salts, including the mesylate, have been a subject of extensive research. While the besylate salt has been more widely studied, revealing the existence of anhydrate, monohydrate, dihydrate, and amorphous forms, similar complexities can be anticipated for the mesylate salt. nih.govresearchgate.net The monohydrate form, in particular, is a crystalline solid containing one molecule of water per molecule of amlodipine mesylate.

The physical properties of these forms can differ significantly. For instance, a patent for amlodipine mesylate monohydrate describes a specific crystalline form with defined particle size distribution (D10: 20-40μm, D50: 55-85μm, D90: 95-140μm), Carr's index (10-25%), and angle of repose (15-35°), which contribute to good flowability and compressibility, making it suitable for direct compression manufacturing processes. google.com In contrast, another described crystal form of this compound has a smaller particle size and poorer flow properties. google.com The anhydrous form of amlodipine mesylate is reported to be highly hygroscopic and physically unstable, readily absorbing moisture from the air. google.com

Table 1: Characteristics of Amlodipine Salt Solid Forms

| Solid Form | Description | Key Characteristics |

| Anhydrate | Crystalline solid with no water in its lattice structure. | Often hygroscopic and may be less stable under humid conditions. google.com |

| Monohydrate | Crystalline solid containing one mole of water per mole of amlodipine salt. | Can exhibit specific particle properties beneficial for manufacturing. google.com |

| Dihydrate | Crystalline solid containing two moles of water per mole of amlodipine salt. | Identified as a stable form in aqueous environments for the besylate salt. researchgate.net |

| Amorphous | Non-crystalline solid lacking a long-range ordered structure. | Often exhibits higher solubility but may be less stable than crystalline forms. researchgate.netnih.gov |

Spectroscopic and Diffractometric Characterization Techniques

A suite of analytical techniques is employed to unambiguously identify and characterize the different solid forms of amlodipine salts.

Single-crystal X-ray Diffraction (SC-XRD): This powerful technique provides the definitive three-dimensional atomic arrangement within a crystal, offering conclusive proof of a specific polymorphic or hydrated form. For instance, the crystal structure of amlodipine besylate dihydrate has been determined using SC-XRD. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is a cornerstone technique for the analysis of polycrystalline materials. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for identification and quantification. It is routinely used to distinguish between the anhydrate, monohydrate, and dihydrate forms of amlodipine salts and to assess the degree of crystallinity. researchgate.netresearchgate.net

Raman Spectroscopy: This vibrational spectroscopy technique is sensitive to the molecular structure and the crystalline lattice. It can effectively differentiate between various solid forms by detecting shifts in the vibrational modes of the molecule. Raman spectroscopy has been instrumental in studying the phase transformations of amlodipine besylate, including the conversion of the amorphous form to the monohydrate. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy, another vibrational spectroscopy technique, provides information about the functional groups and hydrogen bonding within the crystal structure. Differences in the hydrogen bond networks in the various solid forms of amlodipine besylate have been observed using FTIR. researchgate.netresearchgate.net

Table 2: Spectroscopic and Diffractometric Data for Amlodipine Salt Forms

| Technique | Anhydrate | Monohydrate | Dihydrate | Amorphous |

| PXRD | Unique diffraction pattern. | Distinct diffraction pattern from other forms. researchgate.net | Unique diffraction pattern. researchgate.net | Broad halo, no sharp peaks. researchgate.net |

| Raman | Characteristic spectral peaks. | Differentiated from other forms by specific peak shifts. researchgate.netnih.gov | Unique spectral fingerprint. | Broader and less defined peaks compared to crystalline forms. researchgate.net |

| FTIR | Specific absorption bands. | Shows characteristic bands related to water of hydration. researchgate.net | Distinct bands indicating different hydrogen bonding. researchgate.net | Broad absorption bands. |

Phase Transformations and Interconversion Dynamics

The solid forms of amlodipine salts are not static and can undergo transformations from one form to another in response to environmental factors such as temperature, humidity, and the presence of solvents, as well as mechanical stress.

Hydrate Formation and Dehydration Phenomena

Hydrated crystalline forms of amlodipine salts can be formed when the anhydrous or amorphous material is exposed to sufficient relative humidity. Conversely, dehydration, the removal of water from a hydrate, can occur upon heating or storage at low humidity. researchgate.net The dehydration of amlodipine besylate hydrates can lead to the collapse of the crystal lattice, forming a melt from which the anhydrate form may subsequently crystallize. researchgate.netacs.org Rapidly cooling this dehydration-induced melt can produce the amorphous form. researchgate.netacs.org The stability of these hydrates is a critical consideration for the development of a stable drug product.

Solvent-Mediated Transformations (SMT)

Solvent-mediated transformations occur when a less stable solid form converts to a more stable form in the presence of a solvent. This process involves the dissolution of the metastable form followed by the nucleation and growth of the more stable form. For amlodipine besylate, studies have shown that the anhydrate and amorphous forms can transform into the dihydrate form during solubility measurements in water. nih.govresearchgate.net Similarly, the amorphous form of amlodipine besylate has been observed to recrystallize into the monohydrate upon contact with a dissolution medium. researchgate.netnih.gov The choice of solvent and the conditions of the experiment can significantly influence the kinetics and outcome of these transformations.

Process-Induced Phase Transformations

Pharmaceutical manufacturing processes can impart significant energy to the material, potentially inducing phase transformations.

Milling: The mechanical stress from milling can introduce disorder into the crystalline lattice, leading to the formation of amorphous regions or even complete amorphization. researchgate.net Milling of the anhydrous form of amlodipine besylate has been studied to understand its effect on the solid state. researchgate.net

Wet Granulation: The presence of a granulating fluid (often water) and the mechanical shear forces during wet granulation can facilitate the conversion of a less stable form to a more stable hydrated form. For example, the transformation of anhydrous amlodipine besylate to the dihydrate form has been observed during wet granulation, with the kinetics being faster than in solubility experiments alone. nih.gov

Table 3: Summary of Phase Transformations for Amlodipine Salts

| Transformation | Triggering Condition | Resulting Form |

| Hydration | High relative humidity | Monohydrate, Dihydrate researchgate.net |

| Dehydration | Heating, Low relative humidity | Anhydrate, Amorphous researchgate.netacs.org |

| Solvent-Mediated Transformation | Contact with solvent (e.g., water) | Monohydrate, Dihydrate nih.govresearchgate.netnih.gov |

| Milling | Mechanical stress | Amorphous researchgate.netresearchgate.net |

| Wet Granulation | Water and mechanical shear | Dihydrate nih.gov |

Crystallization Processes and Crystal Habit Modification

The production of this compound with specific, desirable physical characteristics for pharmaceutical manufacturing relies on meticulously controlled crystallization strategies. A key approach involves a seeded, cooling crystallization process designed to regulate crystal growth and achieve optimal particle attributes.

One documented strategy begins by dissolving amlodipine free base in an organic solvent, such as ethyl acetate (B1210297). google.com Methanesulfonic acid is then introduced to initiate the salt formation. A crucial step in this process is the controlled addition of the acid and the management of the reaction temperature and stirring speed. For instance, the methanesulfonic acid can be added at a controlled rate while maintaining a specific stirring speed (e.g., 160 rpm) to ensure a clear solution is formed. google.com

The critical phase of crystallization is induced by adding this compound seed crystals to the solution under cooled conditions, for example, between 0°C and 5°C. google.com Following seeding, the stirring speed is deliberately reduced (e.g., to 60-100 rpm) to allow for a period of crystal growth, which can range from 0.5 to 24 hours. google.com This controlled growth phase is fundamental to achieving the desired crystal size and morphology. The final product is then isolated through filtration and subjected to vacuum drying at a controlled temperature (e.g., 20-45°C) to yield the crystalline monohydrate. google.com This multi-step, parameter-controlled strategy is designed to produce a crystalline material with superior physical properties suitable for direct compression tablet manufacturing. google.com

The parameters employed during crystallization have a profound impact on the resulting crystal form and particle attributes of this compound, significantly influencing its processability for pharmaceutical formulations. The physical properties of the crystalline powder, such as particle size distribution, flowability, and compressibility, are directly linked to the conditions of crystallization. google.com

A controlled crystallization method, as described in Chinese patent CN112538044B, yields crystals with significantly improved characteristics compared to prior methods. google.com For example, the controlled process involving specific stirring speeds, cooling rates, and seeding results in a larger particle size, a lower Carr's index, a smaller angle of repose, and a higher bulk density. google.com These attributes indicate enhanced flowability and compressibility, which are critical for high-speed tabletting processes. google.com

In contrast, methods without such precise control tend to produce crystals with poor flowability and compressibility, characterized by smaller particle sizes, a high Carr's index (>35%), and a large angle of repose (>40°). google.com Such properties make the resulting powder unsuitable for direct compression manufacturing. google.com The clear difference in physical characteristics underscores the critical role of controlling crystallization parameters.

Table 1: Impact of Crystallization Method on Physicochemical Properties of this compound

| Property | Controlled Crystallization Method (CN112538044B) google.com | Prior Art Method (CN1263093A) google.com |

|---|---|---|

| Particle Size D10 (μm) | 20 - 40 | 1.0 - 3.0 |

| Particle Size D50 (μm) | 55 - 85 | 5 - 15 |

| Particle Size D90 (μm) | 95 - 140 | 10 - 40 |

| Carr's Index (%) | 10 - 25 | 35 - 45 |

| Angle of Repose (°) | 15 - 35 | 40 - 50 |

| Bulk Density (g/mL) | 0.25 - 0.45 | 0.20 - 0.30 |

Amorphous State Research of this compound

The generation of amorphous forms of active pharmaceutical ingredients is a common strategy to enhance solubility. For amlodipine salts, various methods have been explored, although literature specifically detailing the preparation of amorphous this compound is less common than for its besylate counterpart. General methodologies for creating amorphous pharmaceuticals often involve high-energy inputs to disrupt the crystal lattice, followed by rapid stabilization to prevent recrystallization.

A widely used technique for related compounds, such as amlodipine besylate, is quench cooling or rapid cooling of a melt. researchgate.net This process involves heating the crystalline material above its melting point to create a disordered liquid state and then cooling it rapidly, for instance in a freezer, to "freeze" the molecules in their disordered amorphous arrangement before they can reorganize into a crystalline lattice. researchgate.net Another method employed for amlodipine besylate is milling, which introduces mechanical energy to break down the crystalline structure. researchgate.net While these methods are established for the besylate salt, their specific application and efficacy for producing a stable amorphous form of this compound would require dedicated investigation.

The inherent thermodynamic instability of the amorphous state makes it prone to recrystallization over time, which necessitates specific stabilization strategies. mdpi.com A primary approach for stabilizing amorphous drugs is the creation of an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix. mdpi.comnih.gov

For the related compound amlodipine besylate, polyvinylpyrrolidone (B124986) (PVP) has been successfully used as a polymer matrix. nih.govacs.org In such systems, the polymer increases the glass transition temperature (Tg) of the mixture and can create intermolecular interactions, such as hydrogen bonds, with the drug molecules. nih.govacs.org These interactions reduce molecular mobility and create a physical barrier to the nucleation and crystal growth process, thereby enhancing the physical stability of the amorphous form. mdpi.comacs.org Another strategy involves creating co-amorphous systems, where the drug is combined with another small molecule (another drug or an excipient) to form a stable, single-phase amorphous system. researchgate.net While these approaches have been documented for stabilizing amorphous amlodipine besylate, their direct application to amorphous this compound would be a subject for further research to ensure compatibility and stability.

Chemical Synthesis Routes and Impurity Profiling of Amlodipine Mesylate Monohydrate

Synthetic Pathways to Amlodipine (B1666008) Base and Mesylate Salt Formation

The synthesis of amlodipine mesylate monohydrate involves two primary stages: the creation of the amlodipine free base and its subsequent conversion into the mesylate salt. The core structure of amlodipine, a 1,4-dihydropyridine (B1200194) ring, is commonly assembled via the Hantzsch pyridine (B92270) synthesis. ajprd.comresearchgate.net

A prevalent synthetic route begins with the reaction of 2-chlorobenzaldehyde (B119727) and ethyl acetoacetate. ajprd.comresearchgate.net A key intermediate, phthaloyl amlodipine, is often used. The final step to obtain the amlodipine free base involves the deprotection of phthaloyl amlodipine, typically achieved by reacting it with an aqueous solution of monomethylamine. google.com The resulting amlodipine base can then be extracted using a water-immiscible organic solvent like toluene (B28343) or methylene (B1212753) chloride. google.com

Once the amlodipine free base is obtained and purified, it is converted to this compound. This is an acid-base reaction where the amlodipine base is reacted with methanesulfonic acid. google.comgoogle.com The process generally involves dissolving the amlodipine free base in a suitable organic solvent system that also contains a specific amount of water to facilitate the formation of the monohydrate. google.comgoogle.com Solvents such as isopropanol (B130326), ethyl acetate (B1210297), and methanol (B129727) are commonly employed. google.comgoogle.comgoogle.com The methanesulfonic acid, often dissolved in a portion of the same solvent, is then added to the amlodipine solution to induce crystallization of the desired salt. google.comgoogle.com

Table 1: Overview of this compound Salt Formation

| Step | Reactants | Solvent System | Key Process |

| Dissolution | Amlodipine Free Base | Isopropanol, Purified Water | The base is dissolved under stirring. google.com |

| Salt Formation | Methanesulfonic Acid | Isopropanol | Acid is added dropwise to the base solution. google.com |

| Crystallization | - | - | The mixture is stirred, often overnight, to allow for solid precipitation. google.com |

| Isolation | - | Isopropanol (for washing) | The solid product is isolated by filtration. google.com |

| Drying | - | - | The final product is dried under vacuum. google.com |

Achieving high purity and yield in the synthesis of this compound is critically dependent on the optimization of reaction parameters, particularly during the salt formation and crystallization steps. The goal is to produce a stable crystalline product with consistent physical properties suitable for pharmaceutical formulation. google.com

Key optimization strategies include:

Controlled Temperature: The salt formation reaction is often carried out at controlled temperatures, for instance, between 25-30°C, and may involve cooling steps to 0-5°C to maximize precipitation and yield. google.comgoogle.com

Rate of Acid Addition: The slow, dropwise addition of methanesulfonic acid is crucial. google.com Rapid addition can lead to sudden crystallization, trapping impurities and resulting in a product with poor physical characteristics, such as low bulk density and poor flowability. google.com

Use of Seed Crystals: Introducing seed crystals of this compound can guide the crystallization process, leading to a more uniform and desirable crystal form. google.com This helps prevent the formation of supersaturated solutions and uncontrolled precipitation. google.com

Solvent Selection: The choice of solvent is critical. A mixture of an organic solvent like ethyl acetate or isopropanol with a controlled amount of water is necessary for the formation of the stable monohydrate. google.comgoogle.com The solvent system affects both the solubility of the reactants and the crystallization kinetics of the final product.

Stirring and Time: Adequate stirring and sufficient reaction time are necessary to ensure the reaction goes to completion and to allow for proper crystal growth. google.com For instance, after the addition of methanesulfonic acid, the mixture may be left to stir overnight. google.com

Through such optimizations, a yield of 87% and high purity have been reported for the preparation of this compound. google.com These controlled methods result in crystals with improved bulk density (0.30-0.45 g/mL) and flowability, making them suitable for direct compression manufacturing processes. google.com

Amlodipine possesses a single chiral center at the C4 position of the dihydropyridine (B1217469) ring, which means it exists as a racemic mixture of two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.inmdpi.com The pharmacological activity, specifically the calcium channel blocking effect, resides almost exclusively in the (S)-enantiomer, which has been shown to have approximately 1000 times greater affinity for the receptor site than the (R)-enantiomer. mdpi.comnih.gov

The standard synthesis of amlodipine produces a racemic mixture of the free base. bhu.ac.in Consequently, the subsequent salt formation with methanesulfonic acid results in racemic this compound. However, due to the significant difference in pharmacological activity between the enantiomers, there is considerable interest in producing the pure (S)-enantiomer. nih.gov

Two main strategies are employed to obtain the enantiomerically pure form:

Chiral Resolution: The racemic amlodipine base can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as O,O'-di-p-toluoyl-L-tartaric acid or L-(+)-tartaric acid. bhu.ac.inresearchgate.net These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. After separation, the desired enantiomer is recovered from the diastereomeric salt. bhu.ac.in

Asymmetric Synthesis: This approach involves building the chiral center stereoselectively during the synthesis process to produce only the desired (S)-enantiomer.

While racemic amlodipine is widely used, the development of S-amlodipine (levamlodipine) as a separate drug product highlights the importance of stereochemistry in the pharmacology of amlodipine. nih.gov The salt formation step itself with an achiral acid like methanesulfonic acid does not alter the stereochemical composition of the amlodipine base used.

Impurity Identification and Characterization

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. clearsynth.com Impurities in this compound can originate from starting materials, intermediates, by-products of side reactions, or degradation of the active substance during manufacturing and storage. ceon.rs Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) list several specified impurities that must be monitored. ceon.rs

Forced degradation studies—exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light—are intentionally performed to generate potential degradation products. nih.govnih.gov This allows for the development and validation of analytical methods capable of separating and quantifying these impurities, ensuring the stability-indicating nature of the quality control tests. nih.gov

Identifying and characterizing impurities is a complex analytical challenge. A combination of advanced analytical techniques is typically required for the isolation and structural elucidation of these related substances. researchgate.net

The process generally involves:

Detection and Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate impurities from the main amlodipine peak and from each other. nih.govnih.gov Developing a robust HPLC method often requires optimizing the column type (e.g., C18), mobile phase composition and pH, and gradient elution program. nih.govresearchgate.net

Isolation: For structural identification, unknown impurities detected by HPLC must be isolated in sufficient quantity. Preparative HPLC is a common method for this purpose. researchgate.net

Structural Elucidation: Once an impurity is isolated, its chemical structure is determined using a suite of spectroscopic techniques.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable for determining the molecular weight of the impurity and providing fragmentation patterns that offer clues about its structure. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the impurity molecule. researchgate.netresearchgate.net

In some cases, the proposed structure of an impurity is confirmed by synthesizing the compound independently and comparing its chromatographic and spectroscopic data with that of the isolated impurity. nih.gov

Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in a drug substance. ceon.rs This profile is essential for ensuring the quality, safety, and consistency of the manufactured batches.

Control strategies are implemented throughout the manufacturing process to manage the levels of these impurities:

Raw Material Control: The quality of starting materials and reagents is controlled, as impurities present in them can carry through to the final product.

Process Validation and Control: The manufacturing process is carefully designed and validated to minimize the formation of impurities. This includes strict control over reaction parameters like temperature, reaction time, and pH, which were identified during optimization studies. google.com

Analytical Method Validation: Robust and validated analytical methods, primarily HPLC, are used for routine quality control testing of each batch of this compound. nih.govscirp.org These methods must be proven to be specific, linear, accurate, precise, and robust for the quantification of all known and potential unknown impurities. nih.govscirp.org

Specification Limits: Regulatory guidelines and pharmacopoeias set acceptance criteria (limits) for known and unknown impurities. ceon.rs For example, the European Pharmacopoeia lists specified impurities for amlodipine besylate, including Impurity A (a degradation product) and others that are process-related. ceon.rs

Stability Testing: The drug substance is subjected to a stability testing program to monitor for the emergence of any new degradation products over its shelf life under various storage conditions.

Table 2: Common Amlodipine Related Compounds and Impurities

| Impurity Name/Designation | Common Origin |

| Amlodipine Impurity A / D (Ph. Eur.) | Degradation Product ceon.rs |

| Amlodipine Impurity B (Ph. Eur.) | Process-Related nih.gov |

| Amlodipine Impurity E (Ph. Eur.) | Process-Related ceon.rsnih.gov |

| Amlodipine Impurity F (Ph. Eur.) | Process-Related ceon.rs |

| Phthaloyl Amlodipine | Synthesis Intermediate google.com |

| Pyridine Analogue | Oxidation/Degradation Product nih.govnih.gov |

Note: Impurity designations can vary between pharmacopoeias (e.g., USP and Ph. Eur.) and manufacturers. This table provides a general overview.

By implementing these comprehensive control strategies, manufacturers can ensure that each batch of this compound meets the required standards of purity and quality.

Advanced Analytical Methodologies for Amlodipine Mesylate Monohydrate

Chromatographic Techniques for Assay and Purity Determination

Chromatographic methods are indispensable for the quantitative analysis and purity assessment of amlodipine (B1666008) mesylate monohydrate. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of quality control in the pharmaceutical industry.

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of amlodipine. eijppr.com Method development involves optimizing various parameters to achieve a sensitive, specific, and robust separation.

Key Methodological Parameters:

Stationary Phase: C18 columns are frequently employed for the separation of amlodipine and its related substances. eijppr.comnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. The pH of the buffer is a critical parameter, with a pH of 3.0 often being optimal. jddtonline.infojaper.in The organic phase usually consists of acetonitrile (B52724) and methanol (B129727). eijppr.comjddtonline.info

Detection: UV detection is the standard, with the wavelength of maximum absorbance for amlodipine being around 237-240 nm. eijppr.comnih.govjaper.in

Flow Rate: A flow rate of 1.0 ml/min is commonly used. eijppr.comjddtonline.info

Validation of the method is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. jddtonline.inforesearchgate.net

Accuracy: The closeness of test results to the true value. jddtonline.inforesearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.inforesearchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Table 1: Example of HPLC Method Parameters for Amlodipine Besylate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (150mm x 3.9mm), 5 µm | jddtonline.info |

| Mobile Phase | Acetonitrile: Methanol: pH 3.0 Buffer (15:35:50 v/v/v) | jddtonline.info |

| Flow Rate | 1.0 ml/min | jddtonline.info |

| Detection | UV at 237 nm | jddtonline.info |

| Retention Time | 12.3 min | jddtonline.info |

| Linearity Range | 35-105 µg/ml | jddtonline.info |

| Correlation Coefficient (R) | 0.99996 | jddtonline.info |

| Accuracy (% Recovery) | 99.50-99.91% | jddtonline.info |

| System Precision (%RSD) | 0.41% | jddtonline.info |

| Method Precision (%RSD) | 0.58% | jddtonline.info |

UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher pressures, leading to faster analysis times and improved resolution. oup.comscispace.com The principles of method development and validation for UHPLC are similar to those for HPLC, but the operational parameters are adjusted to leverage the benefits of the technology. scispace.com

A study demonstrated the successful transfer of a USP HPLC method for amlodipine besylate to a UHPLC system. hpst.cz This transfer resulted in a significant reduction in analysis time while maintaining the system suitability requirements. hpst.cz UHPLC methods have been developed for the simultaneous quantification of amlodipine with other drugs in fixed-dose combinations, showcasing its efficiency and sensitivity. mdpi.com

Table 2: Comparison of HPLC and UHPLC Method Parameters

| Parameter | HPLC | UHPLC | Reference |

|---|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | BEH C18 (50 x 2.1 mm, 1.7 µm) | scispace.com |

| Mobile Phase | Acetonitrile:Methanol:0.3% Trimethylamine pH 2.75 (30:30:40) | Acetonitrile:Methanol:0.3% Trimethylamine pH 2.75 (adjusted ratio) | scispace.com |

| Flow Rate | 1.0 mL/min | 0.613 mL/min | scispace.com |

| Injection Volume | - | 0.7 µL | scispace.com |

Spectroscopic Analytical Approaches

Spectroscopic techniques provide valuable information about the chemical structure and concentration of amlodipine mesylate monohydrate.

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of amlodipine in bulk and pharmaceutical dosage forms. pharmacyjournal.in The method is based on measuring the absorbance of a solution containing amlodipine at its wavelength of maximum absorbance (λmax). researchgate.net The λmax of amlodipine is typically observed around 238-245 nm in various solvents like water or methanol. pharmacyjournal.inresearchgate.net The method is validated for linearity, accuracy, and precision as per ICH guidelines. pharmacyjournal.in

Table 3: UV-Vis Spectrophotometry Method Parameters for Amlodipine Besylate

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Water | pharmacyjournal.in |

| λmax | 245 nm | pharmacyjournal.in |

| Linearity Range | 2-10 µg/ml | pharmacyjournal.in |

| Correlation Coefficient (r²) | 0.9993 | pharmacyjournal.in |

| % Drug Content | 100.15% | pharmacyjournal.in |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and characterization of metabolites and degradation products of amlodipine. nih.govresearchgate.net Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and photolysis, are conducted to generate potential degradation products. lcms.cznih.gov

LC-MS/MS analysis helps in elucidating the structures of these products by providing information about their molecular weight and fragmentation patterns. nih.govresearchgate.net For instance, under acidic and alkaline stress, several degradation products of amlodipine have been identified. nih.gov Similarly, major metabolites of amlodipine, such as dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML), have been quantified in human plasma using LC-MS/MS. nih.gov

Table 4: Identified Degradation Products of Amlodipine by LC-MS/MS

| Degradation Product | m/z | Formation Condition | Reference |

|---|---|---|---|

| AM1 | 363.08 | Acidic and Alkaline | nih.gov |

| AM2 | 392.67 | Alkaline | nih.gov |

| AM4 | 399.92 | Acidic and Alkaline | nih.gov |

| AM5 | 380.83 | Alkaline | nih.gov |

| AM6 | 393.00 | - | nih.gov |

| AM7 | 380.75 | Acidic | nih.gov |

| AM8 | 407.17 | - | nih.gov |

| AM9 | 395.00 | - | nih.gov |

| Imp D | 407 | Oxidative and Acidic | lcms.cz |

Raman and Near-Infrared (NIR) spectroscopy are non-destructive analytical techniques that are increasingly used for the characterization and quantification of different solid forms of active pharmaceutical ingredients. nih.gov Amlodipine besylate can exist in various solid forms, including anhydrate, monohydrate, dihydrate, and amorphous forms. nih.govresearchgate.net

These spectroscopic methods can differentiate between these forms based on their unique vibrational spectra. nih.gov Multivariate data analysis techniques, such as partial least-squares (PLS) regression, are used to build quantitative models that can predict the concentration of each solid form in a mixture. nih.govresearchgate.net These techniques are valuable for monitoring phase transformations that can occur during manufacturing processes like wet granulation. nih.gov

Table 5: Application of Raman and NIR Spectroscopy for Amlodipine Solid Forms

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Raman Spectroscopy | Solid form quantification, monitoring phase transformations. | Can differentiate between anhydrate, monohydrate, dihydrate, and amorphous forms. Confirmed recrystallization of amorphous form to monohydrate. | nih.govnih.gov |

| NIR Spectroscopy | Solid form quantification, simultaneous determination in powder blends. | Can be used to build PLS models for quantification. Successfully used for simultaneous determination of amlodipine with other drugs. | researchgate.netresearchgate.net |

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are paramount in pharmaceutical analysis as they can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. proquest.comjchr.orgproquest.com The development of such methods for this compound has been a significant area of research, employing various analytical techniques to ensure the drug's stability and shelf-life determination. scispace.com

Forced degradation studies are a cornerstone of developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. ceon.rsnih.govnih.govnih.gov The analytical method must then demonstrate the ability to separate the intact drug from these newly formed degradants. tandfonline.comijpsonline.comimpactfactor.org

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. ijpsonline.comijpsi.org Reversed-phase HPLC (RP-HPLC) methods, in particular, have been extensively developed and validated for the simultaneous determination of amlodipine and its impurities or other combined drug substances. nih.govceon.rsnih.govijper.org For instance, a stability-indicating RP-HPLC method was developed for amlodipine besylate and valsartan (B143634) in a tablet dosage form. The method utilized a phosphate (B84403) buffer with 1% triethyl amine (pH 3.0) and a mixture of methanol and buffer, successfully separating the active components from their degradation products under various stress conditions. nih.gov Another study detailed a new, rapid, stability-indicating UPLC method for the separation and determination of impurities in amlodipine besylate when combined with valsartan and hydrochlorothiazide. ceon.rs

Key parameters in developing these HPLC methods include the choice of a suitable stationary phase (commonly a C18 column), mobile phase composition, flow rate, and detection wavelength. nih.govimpactfactor.orgresearchgate.netresearchgate.net For example, one method for amlodipine and indapamide (B195227) used a C-18 ODS bonded column with a mobile phase of methanol and water (95:5 v/v) and UV detection at 238 nm. tandfonline.com Another fast stability-indicating HPLC-UV method for amlodipine besylate and its impurities employed a core-shell C18 column with a gradient mobile phase of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol, with detection at 237 nm. nih.govnih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative for stability-indicating analysis. proquest.comproquest.com HPTLC methods have been successfully developed for the simultaneous determination of amlodipine with other drugs like metoprolol (B1676517) succinate, losartan (B1675146) potassium, and hydrochlorothiazide. nih.govresearchgate.net These methods involve spotting the sample on a pre-coated silica (B1680970) gel plate, developing it with a suitable solvent system, and then scanning the plate densitometrically to quantify the separated components. proquest.comproquest.comresearchgate.net For instance, a stability-indicating HPTLC method for amlodipine besylate and lisinopril (B193118) utilized a mobile phase of n-butanol: methanol: ammonia (B1221849) (4:4:1 v/v/v) and detection at 215 nm. proquest.comproquest.com

Spectrophotometric methods, while generally less specific than chromatographic techniques, can also be developed as stability-indicating methods, particularly when coupled with kinetic analysis. nih.govresearchgate.netjapsonline.com A kinetic spectrophotometric method for amlodipine besylate was developed based on its reaction with 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) in an alkaline buffer, with the color development monitored at 470 nm. nih.gov

Table 1: Examples of Stability-Indicating Methods for Amlodipine Mesylate

| Analytical Technique | Co-analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Indapamide | C-18 ODS Bonded Column | Methanol: Water (95:5 v/v) | 238 nm | tandfonline.com |

| HPTLC | Metoprolol Succinate | Silica Gel 60F-254 | Toluene (B28343): Ethyl Acetate (B1210297): Methanol: Triethylamine (4:1:1:0.4 v/v/v) | - | nih.gov |

| HPTLC | Losartan Potassium, Hydrochlorothiazide | Silica Gel 60 F254 | Chloroform (B151607): Ethyl Acetate: Methanol: Ammonia (4:4:2:0.2 v/v/v/v) | 232 nm | researchgate.net |

| HPLC-UV | Amlodipine Impurities | Core Shell C18 | 0.4% Ammonium Hydroxide in Water and Methanol (gradient) | 237 nm | nih.govnih.govresearchgate.net |

| HPTLC | Lisinopril | Silica Gel 60F254 | n-Butanol: Methanol: Ammonia (4:4:1 v/v/v) | 215 nm | proquest.comproquest.com |

| RP-HPLC | Valsartan | - | Phosphate Buffer (pH 3.0) with 1% Triethyl Amine and Methanol/Buffer mix | 237 nm | nih.gov |

| RP-HPLC | Olmesartan | C18 | TEA Buffer (pH 3.0) and Acetonitrile (25:75) | 258 nm | impactfactor.org |

| Kinetic Spectrophotometry | - | - | - | 470 nm | nih.gov |

| RP-HPLC | Benazepril Hydrochloride | Zorbax SB C18 | Phosphate Buffer (pH 7.0) and Acetonitrile (65:35 v/v) | 240 nm | nih.gov |

Green Analytical Chemistry Approaches for Amlodipine Mesylate Analysis

In recent years, the principles of green analytical chemistry (GAC) have gained significant traction, aiming to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. ceon.rsresearchgate.net The analysis of amlodipine mesylate has been a subject of such "green" method development, focusing on making analytical procedures safer and more sustainable. jchr.orgceon.rs

A primary strategy in greening analytical methods is the replacement of toxic organic solvents with more benign alternatives. ceon.rsresearchgate.net For instance, traditional RP-HPLC methods often use acetonitrile and methanol, which are toxic. ceon.rs Research has focused on developing ethanol-based mobile phases for the HPLC analysis of amlodipine. ceon.rsceon.rsresearchgate.net One study successfully developed a green RP-HPLC method for determining amlodipine and its related substances using a mobile phase of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (B145695) (60:40% v/v). ceon.rsceon.rsresearchgate.net Another eco-friendly RP-HPLC method for amlodipine and indapamide utilized ethanol and an ammonia solution as the mobile phase. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is another technique that aligns with GAC principles. orientjchem.org UPLC systems operate at higher pressures and use smaller particle size columns, leading to faster analysis times, reduced solvent consumption, and consequently, less waste. orientjchem.org An eco-friendly UPLC method for amlodipine besylate was developed and optimized using a mobile phase of methanol and water, demonstrating lower solvent consumption and a favorable environmental assessment tool (EAT) score. orientjchem.org

Spectrophotometric methods are often inherently greener than chromatographic methods as they typically require smaller volumes of solvents. ekb.eg Dual-wavelength and simultaneous equation spectrophotometric methods have been developed for the simultaneous determination of amlodipine besylate and celecoxib (B62257), offering a green alternative to chromatographic techniques. ekb.eg These methods were evaluated using the Green Analytical Procedure Index (GAPI) and Analytical Eco-Scale, confirming their environmentally friendly nature. ekb.eg A spectrofluorimetric method has also been reported as a green and white analytical chemistry approach for the quantification of amlodipine. nih.gov

Thin-layer chromatography (TLC) methods can also be designed to be more eco-friendly. tandfonline.com A green TLC-densitometric method for amlodipine and celecoxib was developed using a mobile phase of methanol, water, and ammonia, avoiding the use of carcinogenic solvents like chloroform and toluene. tandfonline.comnih.gov

The greenness of an analytical method can be assessed using various metrics, such as the Analytical Eco-Scale and the AGREE tool. ceon.rsceon.rsresearchgate.net These tools evaluate factors like the toxicity of reagents, energy consumption, and waste generation to provide a quantitative measure of the method's environmental impact. ceon.rsekb.eg

Table 2: Green Analytical Methods for Amlodipine Mesylate

| Analytical Technique | Key Green Feature(s) | Co-analyte(s) | Mobile Phase/Solvent | Reference |

|---|---|---|---|---|

| RP-HPLC | Ethanol-based mobile phase | Amlodipine Impurities | 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0): Ethanol (60:40% v/v) | ceon.rsceon.rsresearchgate.net |

| TLC-Densitometry | Avoidance of carcinogenic solvents | Celecoxib, 4-methylacetophenone | Methanol: Water: Ammonia (70:25:1.5, by volume) | tandfonline.comnih.gov |

| Spectrofluorimetry | Green and white analytical chemistry approach | - | - | nih.gov |

| RP-HPLC | Ethanol-based mobile phase | Indapamide | Ethanol: 0.1% V/V Ammonia Solution (45:55, %V/V) | researchgate.net |

| UPLC | Reduced solvent consumption, faster analysis | - | Methanol and Water | orientjchem.org |

| Dual-wavelength & Simultaneous Equation Spectrophotometry | Reduced solvent volume | Celecoxib | - | ekb.eg |

| HPLC with Fluorescence Detection | Eco-friendly alternative | Celecoxib | Acetonitrile: Potassium Phosphate Buffer (50 mM; pH 5.5, 60:40 v/v) | nih.gov |

Degradation Kinetics and Stability Science of Amlodipine Mesylate Monohydrate

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. This process helps in understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods. For amlodipine (B1666008) mesylate monohydrate, forced degradation studies have revealed its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. Studies on amlodipine have shown its lability in both acidic and basic environments.

Under acidic conditions (e.g., using hydrochloric acid), amlodipine undergoes significant degradation. arcjournals.org One study reported a 60% degradation in an acidic medium. lcms.cz Another investigation using 5 M HCl at 80°C for 6 hours resulted in a 75.2% degradation of amlodipine besylate. In contrast, under neutral conditions, the drug has been found to be relatively stable. researchgate.net

In basic conditions (e.g., using sodium hydroxide), amlodipine also demonstrates instability. arcjournals.orgresearchgate.net Research has shown a 25% degradation in a basic medium. lcms.cz More extreme conditions, such as 5 mol/L NaOH at 80°C for 6 hours, can lead to the total degradation of amlodipine besylate. The rate of degradation is dependent on the pH, with significant degradation observed at both low and high pH values. researchgate.net For instance, after 8 days at room temperature, amlodipine besylate degraded by approximately 75% at pH 1 and 50% at pH 10. researchgate.net

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic | Acidic Medium | - | - | 60 | lcms.cz |

| Acidic | 5 mol/L HCl | 6 hours | 80°C | 75.2 | |

| Acidic | pH 1 | 8 days | Room Temp | ~75 | researchgate.net |

| Basic | Basic Medium | - | - | 25 | lcms.cz |

| Basic | 5 mol/L NaOH | 6 hours | 80°C | Total | |

| Basic | pH 10 | 8 days | Room Temp | ~50 | researchgate.net |

| Neutral | Neutral Hydrolysis | - | - | Stable | researchgate.net |

Oxidative Degradation Pathways

Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of amlodipine. Studies have shown that amlodipine is susceptible to oxidation. One study reported a 20% degradation in the presence of 30% hydrogen peroxide. lcms.cz In another experiment, oxidative degradation with 3% H2O2 in methanol (B129727) at 80°C for 6 hours resulted in 80.1% degradation. The primary degradation product formed under oxidative conditions is often identified as Impurity D, which is the pyridine (B92270) derivative of amlodipine. lcms.cz

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Key Finding | Reference |

| Oxidative | 30% H2O2 | - | - | 20 | Formation of Impurity D | lcms.cz |

| Oxidative | 3% H2O2 in Methanol | 6 hours | 80°C | 80.1 | Significant degradation |

Photolytic Degradation Pathways and Kinetics

Amlodipine is known to be photosensitive. arcjournals.org Exposure to light, particularly UV radiation, can induce degradation. The photodegradation of amlodipine has been found to follow pseudo-first-order kinetics. nih.govceon.rsresearchgate.net

The primary photoproduct is the pyridine derivative of amlodipine, formed through the aromatization of the dihydropyridine (B1217469) ring. nih.gov This initial product can then undergo further transformations, leading to a variety of other degradants. nih.gov Studies have identified up to sixteen photoproducts, with some forming specifically under acidic or basic conditions during irradiation. nih.gov The rate of photodegradation is influenced by the matrix, with a faster degradation observed in aqueous solutions compared to methanol. nih.gov After 14 days of exposure in a photostability chamber, a 32.2% degradation of an amlodipine besylate solution was observed. Another study reported a 22.38% reduction in amlodipine besylate content after UV radiation and a 19.89% reduction after visible light radiation over 15 days. ceon.rsdntb.gov.ua

| Radiation Source | Matrix | Kinetic Order | Half-life (t1/2) | Degradation (%) | Key Finding | Reference |

| Xenon Lamp | - | Pseudo-first-order | - | - | Formation of pyridine derivative | nih.gov |

| Solar Radiation | Aqueous | Pseudo-first-order | - | - | Faster degradation than in methanol | nih.gov |

| Photostability Chamber | Solution | - | - | 32.2 | - | |

| UV Radiation | Tablets | Pseudo-first-order | 38.4 days | 22.38 | - | ceon.rsdntb.gov.ua |

| Visible Light | Tablets | Pseudo-first-order | 43.3 days | 19.89 | - | ceon.rsdntb.gov.ua |

Thermal Degradation Products and Mechanisms

Thermal stress can also induce the degradation of amlodipine, although it is generally considered to be more stable to heat compared to other stress factors. lcms.cz No significant degradation was observed when amlodipine besylate was stored at 105°C for 3 days. nih.gov However, prolonged exposure to high temperatures can lead to the formation of degradation products. lcms.cz Thermal degradation of amlodipine base can result in intramolecular cyclization reactions, forming several cyclic products. nih.gov One study identified three such products, designated as AMLDEG-I, AMLDEG-II, and AMLDEG-III. nih.gov Using thermogravimetry coupled to Fourier-transform infrared spectroscopy (TG-FTIR), ammonia (B1221849), methanol, and carbon dioxide have been identified as compounds released during the thermal decomposition of amlodipine besylate. researchgate.net

| Stress Condition | Temperature | Duration | Degradation (%) | Key Finding | Reference |

| Thermal | 105°C | 3 days | No degradation | Stable under these conditions | nih.gov |

| Thermal | 80°C | 48 hours | No major impurities found | - | lcms.cz |

| Thermal | - | - | - | Formation of cyclic products (AMLDEG-I, II, III) | nih.gov |

| Thermal Decomposition | - | - | - | Release of ammonia, methanol, and CO2 | researchgate.net |

Degradation Product Identification and Pathway Elucidation

Identifying and characterizing the structure of degradation products is essential for understanding the degradation pathways and for assessing the safety of the drug product.

Structural Characterization of Degradants using Advanced Mass Spectrometry

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS), are powerful tools for the structural elucidation of degradation products. lcms.czresearchgate.netnih.gov

Through these techniques, researchers have been able to establish fragmentation pathways for amlodipine and its degradants. researchgate.net For instance, in one study, a total of nine degradation products were identified and separated using an LC method. researchgate.net Another study identified sixteen photoproducts using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS). nih.gov Mass spectrometry analysis has confirmed the presence of the dehydro amlodipine derivative in samples subjected to oxidative and acidic stress. The elemental compositions of the degradation products can be determined from their mass values, which, along with fragmentation patterns, aids in their structural identification. researchgate.net

Proposed Degradation Mechanisms and Identification of Intermediates

The degradation of amlodipine has been investigated under forced conditions, including exposure to light (photolysis), oxidation, and hydrolysis across a range of pH values, to identify potential degradation products and elucidate degradation pathways.

The primary degradation pathway for amlodipine under photolytic and oxidative stress involves the aromatization of its dihydropyridine ring. nih.govlcms.cz This process leads to the formation of a pyridine derivative, a compound often referred to as Impurity D in pharmacopeial monographs. lcms.cz This pyridine derivative is considered the first and primary product in the photodegradation cascade and appears to be a precursor for subsequent transformation products. nih.gov

Under oxidative stress, such as exposure to hydrogen peroxide, amlodipine selectively degrades to form the same pyridine derivative (m/z 407). lcms.cz This impurity is also found during acid degradation. lcms.cz Studies using advanced oxidation processes like UV/chlorine have identified a multitude of degradation intermediates. mdpi.com In one such study, sixteen distinct intermediates were detected, including products of chlorine substitution (AML-Cl) and hydroxyl addition (AML-OH). mdpi.com The degradation mechanism in this complex system is driven by both hydroxyl (OH•) and chlorine (Cl•) radicals, with the hydroxyl radical being the dominant contributor to the degradation process. mdpi.com

Forced degradation studies under hydrolytic conditions show that amlodipine is susceptible to both acidic and basic environments, with significantly more degradation occurring under acidic conditions. lcms.cz While thermal degradation appears to be less pronounced, prolonged exposure to high temperatures can also lead to the formation of impurities. lcms.cz

The table below summarizes key degradation products identified under various stress conditions.

| Degradation Condition | Identified Intermediate/Product | m/z (if reported) | Key Findings |

| Photodegradation (Xenon Lamp/Sunlight) | Amlodipine Pyridine Derivative | 407.1385 | Aromatization of the dihydropyridine moiety is the first and main degradation step. nih.gov |

| Oxidative (H₂O₂) | Impurity D (Pyridine Derivative) | 407 | This is a selective and major degradation product under oxidative stress. lcms.cz |

| Acid Hydrolysis | Impurity D (Pyridine Derivative) | 407 | Amlodipine shows significant degradation (approx. 60%) in acidic medium. lcms.cz |

| Base Hydrolysis | Various minor products | - | Less degradation (approx. 25%) compared to acidic conditions. lcms.cz |

| UV/Chlorine Process | Chlorine substitution products (AML-Cl) | - | Part of a complex degradation pathway involving multiple radical species. mdpi.com |

| UV/Chlorine Process | OH-adding products (AML-OH) | - | Demonstrates the significant role of hydroxyl radicals in the degradation. mdpi.com |

Kinetic Modeling of Degradation Processes

The rate at which amlodipine degrades can be described using kinetic models, which are essential for predicting the shelf-life and stability of pharmaceutical products. Studies have consistently shown that the degradation of amlodipine under various conditions, particularly photolysis and advanced oxidation, follows pseudo-first-order kinetics. nih.govmdpi.comresearchgate.net

In photodegradation studies, the reaction kinetics were determined by monitoring the decrease in amlodipine concentration over time when exposed to a xenon lamp or natural sunlight. nih.gov The data from these experiments were used to calculate the pseudo-first-order rate constants (k) and the corresponding half-lives (t₁/₂) of the degradation process. nih.gov

Similarly, the degradation of amlodipine in a UV/chlorine advanced oxidation process was also successfully modeled using pseudo-first-order kinetics. mdpi.com The efficiency and rate of this degradation were found to be influenced by several operational parameters:

Chlorine Dose and UV Intensity : The degradation rate of amlodipine showed a positive correlation with both the initial chlorine concentration and the intensity of the UV light. mdpi.com

pH : The degradation was more favorable under strong acidic conditions. mdpi.com

Ammonia Concentration : The presence of ammonia had a negative effect, inhibiting the degradation of amlodipine. mdpi.com

The table below outlines the kinetic models applied to amlodipine degradation under different experimental setups.

| Degradation Condition | Kinetic Model | Influencing Factors | Key Findings |

| Photodegradation (Xenon Lamp/Sunlight) | Pseudo-first-order | Light source and intensity, sample matrix (e.g., pH) | The degradation rate is dependent on the experimental conditions, with different rate constants observed for lamp irradiation versus natural sunlight. nih.gov |

| Advanced Oxidation (UV/Chlorine) | Pseudo-first-order | Chlorine dose, UV intensity, pH, ammonia concentration | The degradation rate can be significantly accelerated compared to UV or chlorination alone and is highly dependent on process parameters. mdpi.com |

Excipient Compatibility Studies and Chemical Interactions within Pharmaceutical Formulations

The stability of amlodipine in a solid dosage form is not only dependent on its inherent chemical properties but also on its interactions with pharmaceutical excipients. Compatibility studies are performed to identify potential interactions that could compromise the stability of the final product.

A significant and well-documented incompatibility exists between amlodipine and lactose (B1674315), a common filler and binder in tablet formulations. nih.govbohrium.com This interaction is a classic Maillard reaction, which occurs between the primary amine group in the amlodipine molecule and the reducing sugar (lactose). nih.govbohrium.com The major degradation product resulting from this reaction has been identified as an amlodipine glycosyl conjugate. nih.govbohrium.com The rate of this degradation is significantly accelerated in the presence of moisture and certain other excipients, particularly magnesium stearate (B1226849). nih.govresearchgate.net Studies have shown a direct relationship between the amount of water present in a mixture of amlodipine, lactose, and magnesium stearate and the extent of degradation, with a significant decrease in amlodipine content as water levels increase up to about 25% w/w. researchgate.net

Beyond the Maillard reaction, accelerated stability studies have indicated potential incompatibilities with a range of other common excipients. nih.govnih.gov In contrast, several other excipients have been shown to be compatible. Studies have concluded that amlodipine is compatible with excipients such as microcrystalline cellulose (B213188) (MCC), sodium starch glycolate (B3277807), crospovidone, and sodium lauryl sulfate. researchgate.netwjpps.com

The following tables summarize the findings from various excipient compatibility studies.

Table: Summary of Amlodipine-Excipient Incompatibilities

| Excipient | Interacting Substance(s) | Proposed Mechanism / Product | Condition for Interaction |

|---|---|---|---|

| Lactose Monohydrate | Amlodipine (primary amine) | Maillard Reaction / Amlodipine Glycosyl product | Presence of moisture and magnesium stearate. nih.govbohrium.comresearchgate.net |

| Magnesium Stearate | Amlodipine, Lactose, Water | Catalyzes/enhances the Maillard reaction | Presence of lactose and water. nih.govbohrium.com |

| Corn Starch | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |

| Croscarmellose Sodium | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |

| Polyvinylpyrrolidone (B124986) | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |

| Polyethylene (B3416737) Glycol | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |

| Talc | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |

| Polyvinyl alcohol | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |

Table: Excipients Generally Found Compatible with Amlodipine

| Excipient | Study Type / Observation |

|---|---|

| Microcrystalline Cellulose (MCC) | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |

| Sodium Starch Glycolate | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |

| Crospovidone | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |

| Sodium Lauryl Sulfate | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |

| Hydroxypropyl methylcellulose (B11928114) (HPMC) | Successfully used as a hydrophilic polymer in floating tablet formulations. nih.gov |

| Carbopol 934P | Successfully used as a hydrophobic polymer in floating tablet formulations. nih.gov |

| Sodium Bicarbonate / Citric Acid | Used as effervescing agents in stable floating tablet formulations. nih.gov |

Molecular and Cellular Mechanism Investigations of Amlodipine in Vitro and Theoretical

Interaction with Voltage-Dependent Calcium Channels (e.g., L-type, T-type, N-type)

Amlodipine's principal mechanism of action involves the blockade of voltage-dependent L-type calcium channels. nih.govmedchemexpress.com This inhibition is selective, with a more pronounced effect on vascular smooth muscle cells compared to cardiac muscle cells. fda.gov By blocking the influx of calcium ions into these cells, amlodipine (B1666008) disrupts the sequence of events leading to muscle contraction, resulting in vasodilation and a reduction in peripheral vascular resistance. nih.govpatsnap.com Experimental data suggests that amlodipine binds to both dihydropyridine (B1217469) and non-dihydropyridine binding sites on the cell membrane. fda.govdrugbank.com

While the primary target of amlodipine is the L-type calcium channel, some research suggests a broader interaction with other types of calcium channels. Studies have indicated that amlodipine may also interact with N-type and T-type calcium channels. drugbank.com For instance, the dihydropyridine calcium channel blocker cilnidipine (B1669028) is known to act on both L-type and N-type calcium channels. medchemexpress.com Furthermore, research comparing amlodipine with mibefradil, a blocker of both L- and T-type channels, highlights the differential effects that can arise from targeting specific channel subtypes. ahajournals.org

The kinetic interaction of amlodipine with the calcium channel receptor is characterized by a gradual rate of association and dissociation, which contributes to its gradual onset of effect. fda.gov This prolonged interaction is a key feature of its pharmacological profile.

Cellular Signaling Pathways Modulation (In Vitro Studies)

Recent in vitro research has demonstrated that amlodipine's influence extends beyond simple calcium channel blockade, modulating several key intracellular signaling pathways implicated in cell growth, proliferation, and survival.

In vitro studies have shown that amlodipine can suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. frontiersin.orgnih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC) A549 cells, amlodipine has been observed to attenuate this pathway, contributing to its anti-proliferative effects. frontiersin.org The inhibition of the PI3K/Akt pathway by amlodipine has also been noted in studies investigating its potential anticancer effects in other cell lines. nih.gov

Amlodipine has been found to modulate the Raf/MEK/Extracellular Signal-Regulated Kinase (ERK) pathway, another critical signaling cascade involved in cell proliferation and differentiation. frontiersin.orgnih.gov In vitro studies on A549 lung cancer cells revealed that amlodipine treatment led to a reduction in the phosphorylation levels of ERK and c-Raf in a concentration-dependent manner. researchgate.net This inhibitory effect on the Raf/MEK/ERK pathway is considered a significant contributor to the anti-proliferative and anti-migratory effects of amlodipine observed in these cells. nih.govresearchgate.net Further research in stroke-prone spontaneously hypertensive rats showed that amlodipine treatment significantly lowered the levels of MEK1 and phosphorylated ERK in the aorta. nih.gov

Amlodipine has been shown to attenuate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In human epidermoid carcinoma A431 cells, amlodipine treatment decreased the tyrosine phosphorylation of EGFR. nih.gov It also suppressed the EGF-stimulated phosphorylation of both EGFR and caveolin-1, a membrane scaffolding protein. nih.gov This inhibition of EGFR phosphorylation is thought to occur through the modulation of cholesterol-rich membrane microdomains containing caveolin-1. nih.gov Similar attenuation of EGFR phosphorylation by amlodipine has also been observed in non-small-cell lung cancer cells. researchgate.net

Cell Cycle Regulation and Anti-proliferative Actions (In Vitro Studies)

Consistent with its modulation of key signaling pathways, amlodipine exhibits regulatory effects on the cell cycle and demonstrates anti-proliferative properties in various in vitro models.

A significant mechanism underlying the anti-proliferative action of amlodipine is the induction of the p21(Waf1/Cip1) gene. nih.gov p21(Waf1/Cip1) is a potent inhibitor of cell cycle progression. nih.gov In vitro studies have demonstrated that amlodipine activates the de novo synthesis of p21(Waf1/Cip1). nih.gov This activation appears to be mediated through the action of the glucocorticoid receptor and C/EBP-alpha. nih.gov The induction of p21(Waf1/Cip1) by amlodipine has been shown to reduce the proliferation of human coronary artery smooth muscle cells. nih.gov This effect is linked to the upregulation of p21(Waf1/Cip1) via a pathway involving Polycystic kidney disease 1 (PKD1) and JAK/STAT signaling. nih.gov The ability of amlodipine to induce p21(Waf1/Cip1) highlights a crucial aspect of its molecular action beyond its primary role as a calcium channel blocker. nih.gov

Interactive Data Tables

Table 1: In Vitro Effects of Amlodipine on Cellular Pathways

| Cell Line | Pathway Investigated | Observed Effect of Amlodipine | Reference |

| A549 (Non-Small Cell Lung Cancer) | PI3K/Akt | Attenuation | frontiersin.orgnih.gov |

| A549 (Non-Small Cell Lung Cancer) | Raf/MEK/ERK | Attenuation of ERK and c-Raf phosphorylation | researchgate.net |

| A431 (Epidermoid Carcinoma) | EGFR Phosphorylation | Decreased tyrosine phosphorylation | nih.gov |

| Human Coronary Artery Smooth Muscle Cells | p21(Waf1/Cip1) Gene Activation | Increased expression | nih.gov |

| Vascular Smooth Muscle Cells | p21(Waf1/Cip1) Gene Activation | Activation of de novo synthesis | nih.gov |

Modulation of Cell Cycle-Related Proteins (e.g., cyclin D1, p-Rb, p27)

Amlodipine has been shown to influence the expression and activity of key proteins that regulate the cell cycle, contributing to its anti-proliferative effects in various cancer cell lines. In human epidermoid carcinoma A431 cells, treatment with amlodipine led to a decrease in the protein levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov This was accompanied by a reduction in the phosphorylation of the retinoblastoma protein (pRb), a critical regulator of the G1 to S phase transition. nih.gov The phosphorylation of pRb is a key step that allows cells to progress through the cell cycle, and its inhibition by amlodipine points to a mechanism of cell cycle arrest.

Furthermore, amlodipine treatment in A431 cells resulted in an increased expression of p21(Waf1/Cip1), an inhibitory protein of CDK/cyclin complexes. nih.gov The induction of p21(Waf1/Cip1) contributes to the inhibition of CDK2 and CDK4 kinase activities, further preventing the phosphorylation of pRb and halting cell cycle progression. nih.gov In vitro kinase assays have confirmed that amlodipine significantly decreases the kinase activities associated with CDK2, CDK4, and their cyclin partners, cyclin E and cyclin D1. nih.gov The modulation of these cell cycle-related proteins, including cyclin D1, p-Rb, and the CDK inhibitor p27, has been cited as a primary mechanism for amlodipine's ability to inhibit cell cycle progression at the G0/G1 phase. researchgate.netresearchgate.net

| Cell Line | Amlodipine Concentration | Observed Effects | Reference |

|---|---|---|---|

| Human epidermoid carcinoma A431 cells | 20-30 μM | Decreased protein levels of cyclin D1 and CDK4; Reduced phosphorylation of retinoblastoma protein (pRB); Increased expression of p21(Waf1/Cip1); Decreased CDK2 and CDK4 kinase activities. | nih.gov |

| Colorectal cancer cells (HCT116 and SW480) | Not specified | Modulation of cell cycle-related proteins such as cyclin D1, p-Rb, and p27. | researchgate.net |

| Lung cancer A549 cells | Not specified | Modulation of cell cycle-related proteins such as cyclin D1, p-Rb, and p27. | researchgate.net |

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 phase)

The modulation of cell cycle-related proteins by amlodipine directly leads to cell cycle arrest, primarily at the G0/G1 phase. researchgate.netresearchgate.net This has been observed in multiple cancer cell lines. Flow cytometric analysis of human epidermoid carcinoma A431 cells treated with amlodipine (20-30 μM for 24 hours) revealed an accumulation of cells in the G1 phase. nih.gov This G1 arrest is a direct consequence of the previously mentioned molecular changes: the induction of p21(Waf1/Cip1), inhibition of CDK/cyclin-associated kinase activities, and the subsequent reduction in pRb phosphorylation. nih.gov

Similarly, in colorectal cancer cell lines HCT116 and SW480, treatment with 50 μM amlodipine for 48 hours resulted in a significant accumulation of cells in the G1 phase of the cell cycle, as determined by flow cytometry using propidium (B1200493) iodide. researchgate.net This finding indicates that the anti-proliferative effect of amlodipine on these cancer cells is, at least in part, due to its ability to halt cell cycle progression. researchgate.net The G0/G1 phase is a critical checkpoint for cell growth and division, and by inducing arrest at this stage, amlodipine effectively inhibits the proliferation of cancer cells. nih.gov

| Cell Line | Amlodipine Concentration and Duration | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| Human epidermoid carcinoma A431 cells | 20-30 μM for 24 hours | G1 phase | nih.gov |

| Colorectal cancer cells (HCT116 and SW480) | 50 μM for 48 hours | G1 phase | researchgate.net |

Other In Vitro Cellular Effects

Anti-migratory and Anti-invasive Potential

Beyond its effects on cell proliferation, amlodipine has demonstrated potential in inhibiting cancer cell migration and invasion, key processes in tumor metastasis. In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, amlodipine significantly reduced both cell migration and invasion. nih.gov A scratch wound-healing assay showed a dose-dependent inhibition of cell motility in both cell lines when treated with 10–20 µM amlodipine for 48 hours. researchgate.netnih.gov Similarly, in the highly invasive MDA-MB-231 human breast cancer cell line, amlodipine significantly suppressed cell invasion in a dose-dependent manner. nih.gov Treatment with 5 and 10 µM amlodipine reduced invasiveness by over 60% and 90%, respectively. nih.gov The anti-invasive effects in breast cancer cells were associated with the downregulation of p-ERK1/2 and integrin β1, proteins known to be involved in cell migration and invasion. nih.gov

In esophageal carcinoma cells, amlodipine was also found to suppress migration. wjgnet.comnih.gov This effect was linked to the inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. nih.gov

| Cell Line | Amlodipine Concentration | Observed Effects | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| NSCLC cells (A549 and H1299) | 10–20 µM | Reduced cell migration and invasion. | Modulation of major, altered signaling pathways. | researchgate.netnih.gov |

| MDA-MB-231 breast cancer cells | 5 and 10 µM | Significantly suppressed cell invasion. | Downregulation of p-ERK1/2 and integrin β1. | nih.gov |

| Esophageal carcinoma cells | 4, 6, and 8 μg/mL | Suppressed cell migration. | Inhibition of epithelial-mesenchymal transition (EMT). | wjgnet.comnih.gov |

Apoptosis Induction

Amlodipine has been shown to induce apoptosis, or programmed cell death, in certain cancer cells, although this effect may be cell-type dependent. In esophageal carcinoma cells (KYSE-450 and Eca109), treatment with amlodipine for 48 hours led to a dose-dependent increase in the apoptotic index, as measured by flow cytometry. wjgnet.com This was accompanied by molecular changes indicative of the mitochondrial apoptosis pathway, including a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as cytochrome C and cleaved-PARP. wjgnet.com